molecular formula C16H21N5O3S B12480334 1-(4-Benzenesulfonyl-piperazin-1-yl)-3-[1,2,4]triazol-1-yl-butan-1-one

1-(4-Benzenesulfonyl-piperazin-1-yl)-3-[1,2,4]triazol-1-yl-butan-1-one

Cat. No.: B12480334
M. Wt: 363.4 g/mol
InChI Key: URJGXOLQZHMICG-UHFFFAOYSA-N
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Description

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)butan-1-one is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)butan-1-one typically involves multiple steps. One common method includes the reaction of 1-(4-benzenesulfonyl)piperazine with 3-(1,2,4-triazol-1-yl)butan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit the reuptake of serotonin, leading to increased levels of this neurotransmitter in the brain, which can have antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another piperazine derivative with potential antidepressant activity.

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with antimicrobial properties.

Uniqueness

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)butan-1-one stands out due to its unique combination of a benzenesulfonyl group and a triazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H21N5O3S

Molecular Weight

363.4 g/mol

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)butan-1-one

InChI

InChI=1S/C16H21N5O3S/c1-14(21-13-17-12-18-21)11-16(22)19-7-9-20(10-8-19)25(23,24)15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3

InChI Key

URJGXOLQZHMICG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)N3C=NC=N3

solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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